

# 1H-Indazol-5-amine physical and chemical properties

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## Compound of Interest

Compound Name: 1H-Indazol-5-amine

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An In-depth Technical Guide to **1H-Indazol-5-amine**: Properties, Reactivity, and Applications

## Abstract

This technical guide provides a comprehensive overview of **1H-Indazol-5-amine** (CAS No. 19335-11-6), a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and the 5-amino substitution offers a versatile chemical handle for synthesizing a diverse array of complex molecules, particularly kinase inhibitors. This document consolidates critical data on its physicochemical properties, spectroscopic profile, chemical reactivity, and established applications. Detailed experimental protocols for its synthesis, purification, and characterization are provided, underpinned by an understanding of the causality behind methodological choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.

## Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone pharmacophore in modern drug design. Its rigid structure and ability to participate in a variety of non-covalent interactions, including hydrogen bonding and  $\pi$ -stacking, make it an ideal scaffold for targeting protein active sites.<sup>[1][2]</sup> Indazole derivatives

have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-HIV, and, most notably, anticancer properties.[3][4]

**1H-Indazol-5-amine** emerges as a particularly valuable derivative. The presence of a primary aromatic amine at the 5-position provides a nucleophilic center and a key point for diversification.[5] This functional group can be readily modified through reactions such as acylation, alkylation, and participation in cross-coupling reactions, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] Its utility is exemplified by its role as a foundational precursor for numerous targeted therapies, particularly those aimed at inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][8]

## Physicochemical and Structural Properties

The fundamental properties of **1H-Indazol-5-amine** are critical for its handling, reaction setup, and understanding its behavior in biological systems. It typically appears as a white to brown crystalline powder.[8][9]

Property	Value	Source(s)
CAS Number	19335-11-6	[10]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	[11]
Molecular Weight	133.15 g/mol	[12]
Appearance	White to light yellow or brown powder/solid	[8][9]
Melting Point	172 - 178 °C	[9]
Boiling Point	235.7 °C (estimated)	[11]
Water Solubility	17.9 µg/mL (at pH 7.4)	[12]
logP (XLogP3)	1.5	[11][12]
Topological Polar Surface Area	54.7 Å <sup>2</sup>	[12]
Hydrogen Bond Donors	2	[12]
Hydrogen Bond Acceptors	2	[11]
pKa	Data not readily available; the amino group is expected to be basic, and the indazole N-H is weakly acidic.	

## Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **1H-Indazol-5-amine**. The following sections detail the expected spectral characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d<sub>6</sub>, which can exchange with the labile N-H protons.

$^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz): The proton spectrum is characterized by distinct signals for the aromatic protons and the exchangeable amine and indazole N-H protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~12.8	broad s	1H, N1-H (indazole)
~8.7	s	1H, H-3
~8.5	broad s	2H, -NH <sub>2</sub>
~7.9	s	1H, H-4
~7.5	d	1H, H-7
~7.1-7.3	m	1H, H-6
[Source: Representative data compiled from <a href="#">[12]</a> <a href="#">[13]</a>		

$^{13}\text{C}$  NMR (DMSO- $d_6$ , 100 MHz): The carbon spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~148	C-5
~143	C-7a
~140	C-3
~122	C-3a
~120	C-7
~110	C-6
~100	C-4
[Source: Representative data compiled from <a href="#">[12]</a> <a href="#">[14]</a> <a href="#">[15]</a>	

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the N-H and C-N bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 3500	N-H Stretch	Primary Amine (-NH <sub>2</sub> ) & Indazole N-H
~3050	C-H Stretch (aromatic)	Aryl C-H
~1640	N-H Bend (Scissoring)	Primary Amine (-NH <sub>2</sub> )
1580 - 1620	C=C Stretch	Aromatic Ring
1300 - 1350	C-N Stretch	Aromatic Amine

[Source: Characteristic ranges from [\[16\]](#)[\[17\]](#)[\[18\]](#)]

The presence of two distinct peaks in the 3300-3500 cm<sup>-1</sup> region is a classic indicator of a primary amine (symmetric and asymmetric stretching), superimposed on the broader N-H stretch of the indazole ring.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

- **Molecular Ion (M<sup>+</sup>):** The molecular ion peak is expected at m/z = 133, corresponding to the molecular weight. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight.[\[19\]](#)[\[20\]](#)
- **Key Fragmentation:** The stable bicyclic ring system leads to a relatively intense molecular ion peak. Common fragmentation pathways for aromatic amines include the loss of small, stable neutral molecules.
  - m/z 106: Loss of HCN (27 Da) from the pyrazole ring, a common fragmentation for N-heterocycles.

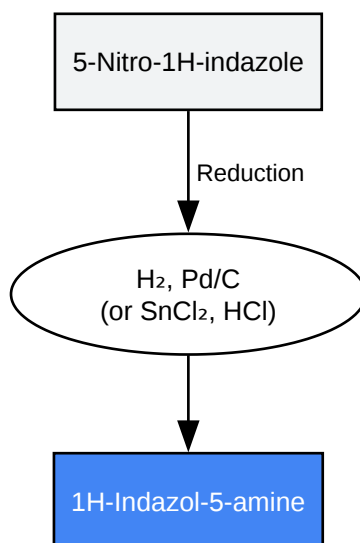
- $m/z$  117: Loss of  $\text{NH}_2$  radical (16 Da).
- The fragmentation pattern of indazoles can be complex, but the acylium ion resulting from cleavage of a bond adjacent to the ring is often a predominant fragment in derivatized structures.<sup>[21][22][23]</sup>

## Chemical Reactivity and Synthetic Utility

The synthetic value of **1H-Indazol-5-amine** lies in the reactivity of its functional groups. The primary amine is a potent nucleophile, while the indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized.

## Synthesis of 1H-Indazol-5-amine

The most common and industrially scalable synthesis involves the chemical reduction of the corresponding nitro-precursor, 5-nitro-1H-indazole.



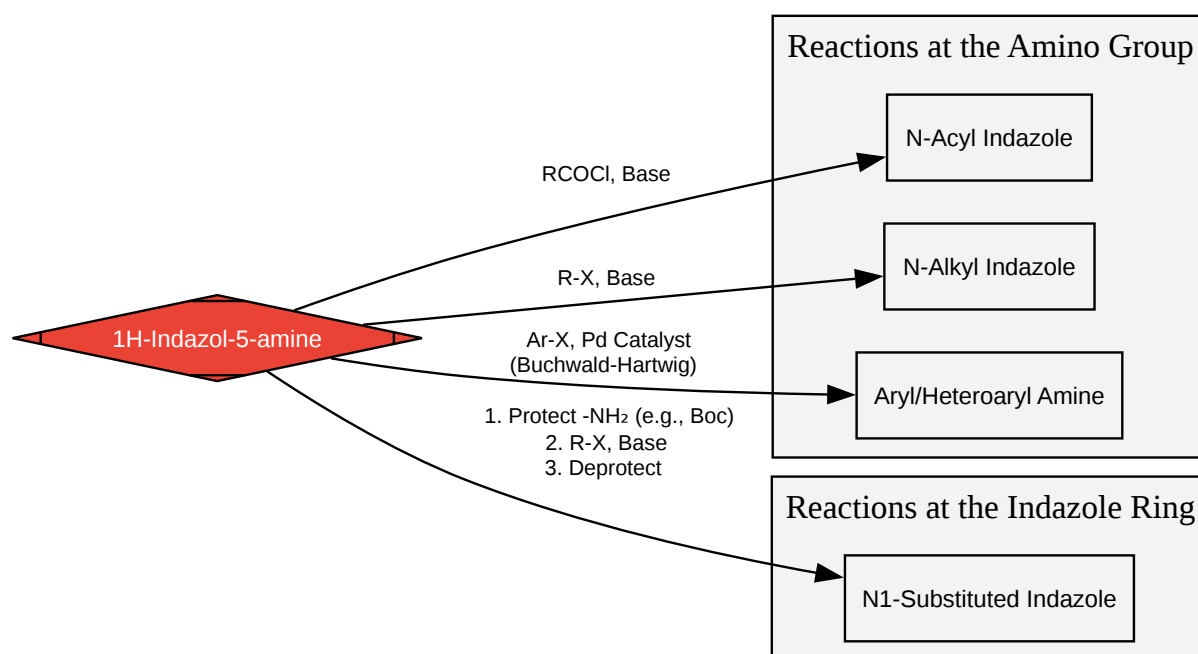
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*Standard synthesis of **1H-Indazol-5-amine**.*

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines, with water as the only byproduct.<sup>[11]</sup> Alternative methods using reducing metals like tin(II) chloride in acidic media are also effective.

## Key Reactions

The dual functionality of **1H-Indazol-5-amine** allows for a wide range of subsequent chemical transformations, making it a versatile intermediate.



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### *Key reaction pathways for 1H-Indazol-5-amine.*

- **N-Acylation:** The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide linkages. This is a fundamental step in building more complex molecules.[6][24]
- **N-Alkylation:** Reaction with alkyl halides under basic conditions yields secondary or tertiary amines.
- **Buchwald-Hartwig Amination:** The amino group can act as the amine component in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form diarylamines.

- **Suzuki Coupling:** While the amine itself is not directly used, it can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, which can then undergo palladium-catalyzed Suzuki coupling with boronic acids to form C-C bonds.[\[25\]](#)[\[26\]](#)[\[27\]](#) This is a powerful strategy for adding aryl or heteroaryl substituents at the 5-position.
- **N1-Alkylation/Acylation:** The N1 position of the indazole ring is typically more nucleophilic than N2. Functionalization at this position often requires prior protection of the more reactive 5-amino group (e.g., as a Boc-carbamate) to ensure selectivity.[\[28\]](#)[\[29\]](#)

## Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The indazole scaffold is a validated "hinge-binder" in many protein kinase inhibitors. The N1 and N2 atoms of the pyrazole ring mimic the purine core of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[\[1\]](#) **1H-Indazol-5-amine** and its close relatives are key starting materials for several approved drugs and clinical candidates.

**Case Study: Pazopanib (Votrient®)** Pazopanib is a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[\[30\]](#)[\[31\]](#) It functions by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[\[30\]](#) The synthesis of Pazopanib involves an intermediate, N,2,3-trimethyl-2H-indazol-6-amine, which is structurally very similar to and can be synthesized from precursors related to **1H-Indazol-5-amine**.[\[5\]](#)[\[32\]](#) This highlights the industrial relevance of this molecular framework.



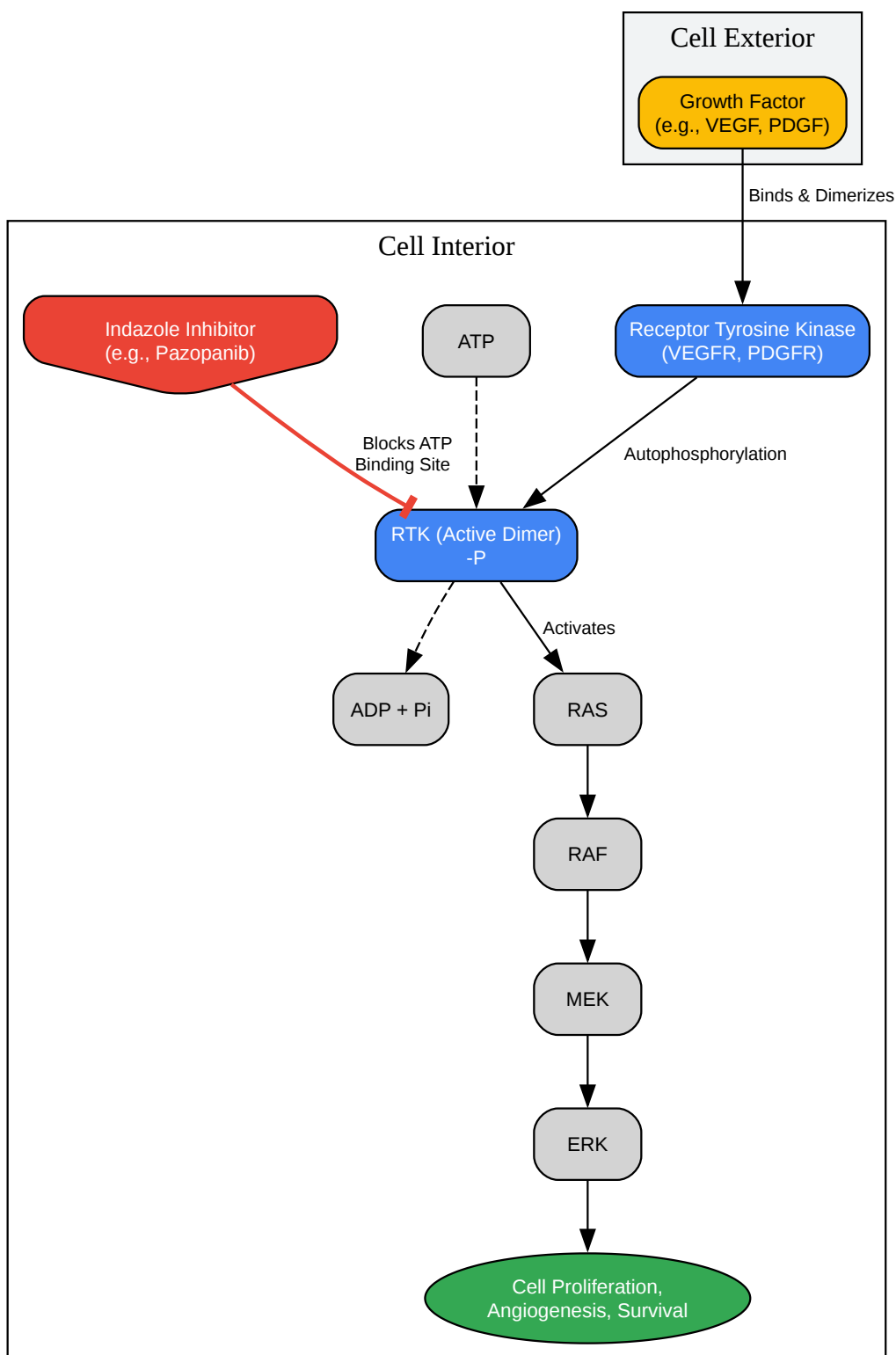


Fig 3: Mechanism of Indazole-based Kinase Inhibitors in the RTK Pathway

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*Simplified RTK signaling pathway and the inhibitory action of indazole-based drugs.*

The diagram above illustrates how growth factors activate RTKs, leading to a phosphorylation cascade (RAS-RAF-MEK-ERK pathway) that promotes cell proliferation and angiogenesis. Indazole-based inhibitors compete with ATP for the kinase binding site, blocking autophosphorylation and halting the downstream signal.[8]

## Experimental Protocols

The following protocols are provided as a guide for laboratory use. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

### Protocol 6.1: Synthesis via Nitro-Indazole Reduction

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole (1.0 eq).
- **Solvent:** Add methanol (approx. 10-15 mL per gram of starting material).
- **Catalyst:** Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the nitro-indazole).
- **Reaction:** Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H<sub>2</sub>) via a balloon or a pressurized inlet.
- **Monitoring:** Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
- **Workup:** Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product.

### Protocol 6.2: Purification by Recrystallization

- **Solvent Selection:** Choose a suitable solvent system. A common choice is ethanol/water or isopropanol. The goal is to find a system where the compound is soluble at high temperature

but sparingly soluble at room temperature or below.

- Dissolution: Place the crude **1H-Indazol-5-amine** in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
- Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Drying: Dry the crystals under vacuum to remove residual solvent. Purity can be confirmed by melting point analysis and NMR spectroscopy.

## Protocol 6.3: Sample Preparation for Analysis

- NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., DMSO- $d_6$ ) in a standard 5 mm NMR tube.
- FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
- MS (EI): Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. The sample is then introduced into the mass spectrometer, often via a direct insertion probe or GC-MS interface.

## Safety and Handling

**1H-Indazol-5-amine** must be handled with appropriate caution, following standard laboratory safety protocols.

- Hazards: GHS classification indicates that the compound is toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319).[\[11\]](#)
- Precautions:

- Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [9]
- Handle only in a well-ventilated area or a chemical fume hood.[9]
- Avoid breathing dust. Wash hands thoroughly after handling.[9]
- Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

## Conclusion

**1H-Indazol-5-amine** is a fundamentally important molecule in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable building block for the synthesis of high-value compounds. Its proven utility as a core scaffold for potent kinase inhibitors ensures its continued relevance in the development of targeted therapeutics for cancer and other diseases. This guide provides the core technical knowledge required for researchers to effectively utilize, characterize, and handle this compound in a research and development setting.

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